molecular formula C12H21N2O3S+ B1259052 Sotalol(1+)

Sotalol(1+)

Cat. No. B1259052
M. Wt: 273.37 g/mol
InChI Key: ZBMZVLHSJCTVON-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Sotalol(1+) is an ammonium ion resulting from the protonation of the nitrogen of the secondary amino group of sotalol. It is a conjugate acid of a sotalol.

Scientific Research Applications

Spectrophotometric Determination

Sotalol's quantification in tablet form can be achieved through spectrophotometric methods, specifically by reacting with red diazole in a water-methanol medium. This technique has been validated for linearity, precision, correctness, and robustness, making it suitable for quality control in chemical and pharmaceutical companies (Maletska & Vasyuk, 2022).

Pharmacokinetics and Pharmacodynamics

Sotalol's effectiveness in treating fetal tachycardia has been studied, focusing on its pharmacokinetics and pharmacodynamics. The study observed its concentration in maternal and umbilical blood and amniotic fluid, and its relationship with the occurrence of conversion to sinus rhythm (Oudijk et al., 2003).

Intravenous Administration

Research on intravenous sotalol has shown its potential in managing various cardiac arrhythmias. It's crucial to understand its dosage and safety, along with its electrophysiological effects. Intravenous sotalol has been approved for administration by the FDA, with studies demonstrating its safety even in bolus dosing (Samanta et al., 2018).

Cardioversion of Atrial Fibrillation

The efficacy of sotalol compared to bisoprolol in maintaining sinus rhythm after electrical cardioversion of atrial fibrillation has been explored. The study showed similar effectiveness of both drugs in maintaining sinus rhythm, but noted side effects associated with sotalol (Plewan et al., 2001).

Veterinary Applications

In veterinary medicine, the impact of sotalol on ventricular systolic function in dogs with ventricular arrhythmias has been examined. The research indicated a mild decrease in left ventricular systolic function post-sotalol, but also highlighted its tolerance even in dogs with atrial enlargement or systolic dysfunction (Visser et al., 2018).

Preclinical Cardiovascular Testing

Sotalol's dose-response effects on cardiovascular function in unanesthetized monkeys were studied, underscoring its role as a positive control in preclinical cardiovascular safety pharmacology testing due to its ability to prolong the QT interval duration (Lynch et al., 2008).

Reintroduction as a Therapeutic Agent

The reintroduction of intravenous sotalol in the United States and its potential uses in various arrhythmias are significant. It has been observed to be safely administered in both adults and pediatric populations, achieving rapid therapeutic plasma concentration without additional proarrhythmic effects compared to other antiarrhythmic medications (Batul & Gopinathannair, 2017).

properties

Molecular Formula

C12H21N2O3S+

Molecular Weight

273.37 g/mol

IUPAC Name

[2-hydroxy-2-[4-(methanesulfonamido)phenyl]ethyl]-propan-2-ylazanium

InChI

InChI=1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3/p+1

InChI Key

ZBMZVLHSJCTVON-UHFFFAOYSA-O

SMILES

CC(C)[NH2+]CC(C1=CC=C(C=C1)NS(=O)(=O)C)O

Canonical SMILES

CC(C)[NH2+]CC(C1=CC=C(C=C1)NS(=O)(=O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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